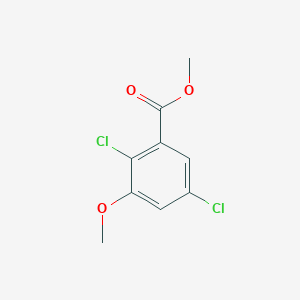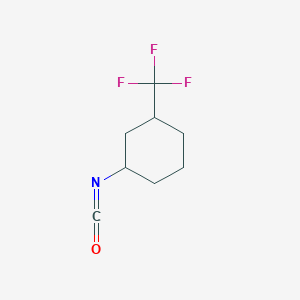
1-(Benzyloxy)-4-bromo-2-isopropylbenzene
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-2-isopropylbenzene, or 1-Br-IPB, is an aromatic compound with a wide range of applications in the field of chemistry. It is used in a variety of synthetic reactions, such as aldehyde synthesis and organometallic chemistry, and is also used as a reagent in the synthesis of pharmaceuticals and other compounds. 1-Br-IPB is a versatile compound that has been studied extensively in the scientific community and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Kinetic Analysis in Chemical Reactions
- The compound's analog, 2-(benzyloxy)-3-bromotropone, was involved in a study analyzing the [1,9] sigmatropic rearrangement, a type of chemical reaction. This research provided insights into the concerted nature of these rearrangements, important in understanding reaction mechanisms in organic chemistry (Sugiyama, Mori, & Takeshita, 1987).
Catalysis and Synthesis
- A study described the synthesis of related compounds, like 1-(1-(benzyloxy)-2-bromoethyl)benzenes, catalyzed by KHSO4. This process is significant in organic synthesis for its economic and green approach, emphasizing solvent-free conditions and recyclability (Joshi, Suresh, & Adimurthy, 2013).
Chemical Transformation Studies
- In a related context, a study examined the ring halogenation of polyalkylbenzenes, a process fundamental in creating a variety of chemically modified benzene derivatives. Such studies are essential for developing new synthetic methods in organic chemistry (Bovonsombat & Mcnelis, 1993).
Precursor in Synthesis of Bioisosteric Analogues
- The compound was used in the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potential colchicine analogues. This demonstrates its role in the synthesis of complex organic molecules that might have biological activity (Shishov et al., 2014).
Material Science and Nanotechnology Applications
- A study on the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes mentioned the use of chloromethylbenzyl ether, a derivative similar to 1-(Benzyloxy)-4-bromo-2-isopropylbenzene. These compounds were explored as antimicrobial additives for lubricating oils and fuels, showcasing their potential in material science and industrial applications (Talybov, Akhmedova, & Yusubov, 2022).
Propriétés
IUPAC Name |
4-bromo-1-phenylmethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHGWQQDMEQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-isopropylbenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)









![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)


![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)